cis-2-Hexen-1-ol

Catalog No.
S631467
CAS No.
928-94-9
M.F
C6H12O
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-2-Hexen-1-ol

CAS Number

928-94-9

Product Name

cis-2-Hexen-1-ol

IUPAC Name

(Z)-hex-2-en-1-ol

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3/b5-4-

InChI Key

ZCHHRLHTBGRGOT-PLNGDYQASA-N

SMILES

Array

solubility

Soluble in fats; Insoluble in water
Soluble (in ethanol)

Synonyms

(Z)-hex-2-en-1-ol, (Z)-hex-3-en-1-ol, (Z)-hex-4-en-1-ol, hex-4-en-1-ol

Canonical SMILES

CCCC=CCO

Isomeric SMILES

CCC/C=C\CO

The exact mass of the compound cis-2-Hexen-1-ol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in fats; insoluble in watersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

cis-2-Hexen-1-ol (CAS: 928-94-9) is an unsaturated aliphatic alcohol widely utilized as a stereospecific building block in organic synthesis and a high-value green-note compound in the flavor and fragrance industry [1]. Characterized by a six-carbon chain with a cis-double bond at the C2 position, it possesses a distinct physicochemical profile, including a density of 0.847 g/mL at 25 °C and a boiling point of 156-157 °C . In procurement contexts, it is primarily sourced for its unique reactivity in stereocontrolled syntheses—such as cyclopropanation and lactonization—and its specific sensory characteristics, which provide vegetative and brandy-like nuances that cannot be replicated by its more common positional or geometric isomers.

Substituting cis-2-hexen-1-ol with its geometric isomer (trans-2-hexen-1-ol) or its positional isomer (cis-3-hexen-1-ol) frequently leads to process failures or off-target product profiles. In chemical synthesis, the cis-configuration at the C2 position is critical for spatial alignment during intramolecular reactions; for instance, transition-metal-catalyzed lactonizations suffer severe yield drops when the trans-isomer is used [1]. In analytical and sensory applications, the position of the double bond fundamentally alters ionization behavior in mass spectrometry [2] and shifts the olfactory profile from the desired wine/brandy and vegetative notes to generic 'cut grass' (cis-3-hexen-1-ol) or astringent (trans-2-hexen-1-ol) notes, making them non-interchangeable for precise formulation or targeted precursor work.

Stereospecific Superiority in Transition-Metal-Catalyzed Lactone Synthesis

In the synthesis of lactones via intramolecular esterification using carbon monoxide and a metal catalyst, the geometric configuration of the allylic alcohol is a primary determinant of yield. Experimental data demonstrates that utilizing cis-2-hexen-1-ol as the precursor results in a 63% yield of the corresponding lactone [1]. In direct comparison, substituting with trans-2-hexen-1-ol under identical mild temperature and pressure conditions drastically reduces the yield to 25%[1].

Evidence DimensionLactone synthesis yield
Target Compound Data63% yield (cis-2-hexen-1-ol)
Comparator Or Baseline25% yield (trans-2-hexen-1-ol)
Quantified Difference2.5-fold higher yield for the cis-isomer
ConditionsTransition-metal catalyzed intramolecular esterification with CO

For industrial and laboratory-scale lactone production, procuring the cis-isomer is essential to maintain economic viability and high target-molecule throughput.

Distinctive Ionization Profile in Real-Time VOC Analysis

Differentiating hexenol isomers in real-time volatile organic compound (VOC) monitoring requires distinct mass spectrometry fragmentation pathways. During Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-TOF-MS) at low E/N values (< 140 Td), cis-2-hexen-1-ol exhibits a characteristic product ion peak at m/z 99, with the complete absence of the protonated parent ion at m/z 101 [1]. In contrast, the positional isomer cis-3-hexen-1-ol retains the MH+ ion at m/z 101 and fails to produce the m/z 99 product ion [1].

Evidence DimensionPTR-TOF-MS fragmentation at < 140 Td
Target Compound DataProduces m/z 99 product ion; m/z 101 absent
Comparator Or Baselinecis-3-hexen-1-ol (Retains m/z 101; m/z 99 absent)
Quantified DifferenceBinary presence/absence of m/z 99 vs m/z 101 ions
ConditionsPTR-TOF-MS soft ionization at 1 mbar reaction chamber pressure

Allows analytical chemists to definitively identify and quantify C2-hexenols versus C3-hexenols in complex mixtures without requiring lengthy chromatographic pre-separation.

High-Conversion Esterification in Surfactant-Based Microemulsions

The synthesis of high-value flavor esters from cis-2-hexen-1-ol can be efficiently conducted in environmentally friendly, inverse microemulsion systems. When reacted with acetic acid at a 2:1 molar ratio in a 50 mmol/L dodecylbenzenesulfonic acid (DBSA) inverse microemulsion, cis-2-hexen-1-ol achieves an 86% conversion rate to cis-2-hexenyl acetate within 4 hours at a mild 42 °C [1]. This demonstrates excellent processability and mass transfer characteristics for the compound in biphasic or surfactant-driven synthetic environments.

Evidence DimensionEsterification conversion rate
Target Compound Data86% conversion to ester
Comparator Or BaselineStandard biphasic esterification (typically requires strong acid catalysts and higher heat)
Quantified Difference86% yield at mild 42 °C without strong corrosive acids
ConditionsDBSA inverse microemulsion, pH 7.4, 42 °C, 4 hours

Validates the compound's suitability for low-energy, green-chemistry ester manufacturing processes, reducing reliance on harsh traditional acid catalysts.

Unique Olfactory Signature for Complex Flavor Formulation

In the flavor and fragrance industry, C6 alcohols are critical for 'green' notes, but their specific positional and geometric isomerism dictates their exact utility. While cis-3-hexen-1-ol is the standard for a generic 'fresh cut grass' aroma, cis-2-hexen-1-ol provides a highly specific fresh vegetative profile with distinct green bean, witch hazel, and brandy/fusel nuances[1]. Furthermore, it avoids the astringent and bitter notes associated with trans-2-hexen-1-ol, making it the required procurement choice for sophisticated wine, tomato, and berry flavor reconstructions [1].

Evidence DimensionOlfactory profile and sensory notes
Target Compound DataVegetative, green bean, brandy/fusel nuances
Comparator Or Baselinecis-3-hexen-1-ol (cut grass) and trans-2-hexen-1-ol (astringent/bitter)
Quantified DifferenceQualitative shift from generic grass/astringent to complex wine/vegetative notes
ConditionsSensory evaluation in flavor/fragrance formulation

Buyers formulating premium food additives or fine fragrances must procure the cis-2 isomer to achieve specific wine-like or tomato-vine notes that standard leaf alcohol cannot provide.

Transition-Metal-Catalyzed Lactone Synthesis

Due to its favorable spatial geometry, cis-2-hexen-1-ol is the optimal precursor for synthesizing specific lactones, allowing for highly efficient intramolecular esterification with yields more than double those of its trans-isomer counterpart [1].

Real-Time VOC Profiling and Quality Control

The compound serves as a critical analytical standard in PTR-TOF-MS applications to calibrate and differentiate between C2 and C3 hexenol isomers in agricultural emissions, food quality testing, and environmental monitoring [2].

Green Synthesis of Flavor Esters

It is highly suitable for use in low-temperature, microemulsion-based esterification processes to produce cis-2-hexenyl acetate, a valuable flavor compound, achieving high conversion rates without the need for corrosive acid catalysts [3].

Premium Flavor and Fragrance Formulation

Procured specifically for formulating complex vegetative (tomato, green bean) and alcoholic (brandy, wine) flavor profiles where the generic 'cut grass' scent of cis-3-hexen-1-ol or the astringency of trans-2-hexen-1-ol would compromise the final product [4].

Physical Description

Colourless liquid; Green aroma

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

100.088815002 Da

Monoisotopic Mass

100.088815002 Da

Heavy Atom Count

7

Density

0.845-0.853

UNII

871TEL510E

GHS Hazard Statements

Aggregated GHS information provided by 132 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 88 of 132 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 44 of 132 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H319 (88.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

928-94-9

Wikipedia

(2Z)-2-hexen-1-ol

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Hexen-1-ol, (2Z)-: ACTIVE

Dates

Last modified: 08-15-2023

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